molecular formula C18H21ClN2O2 B1620764 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine CAS No. 40403-45-0

2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine

Cat. No. B1620764
CAS RN: 40403-45-0
M. Wt: 332.8 g/mol
InChI Key: HUIGMZIAORXHGI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

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Future Directions

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Please consult with a qualified professional or researcher for more specific and detailed information.


properties

IUPAC Name

2-chloro-N,N'-bis(4-ethoxyphenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-3-22-16-9-5-14(6-10-16)20-18(13-19)21-15-7-11-17(12-8-15)23-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIGMZIAORXHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368460
Record name 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine

CAS RN

40403-45-0
Record name 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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